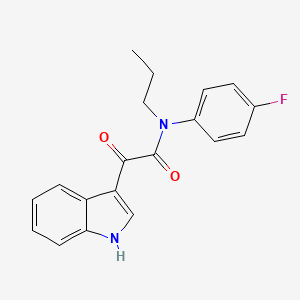

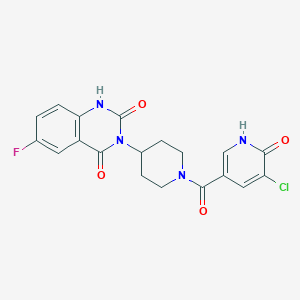

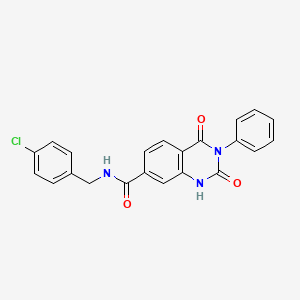

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others.

Applications De Recherche Scientifique

Electro-Fenton Degradation of Antimicrobials

The study on electro-Fenton degradation explores the use of antimicrobials like triclosan and triclocarban, compounds structurally related to the chemical , highlighting the potential for environmental remediation techniques. This research showcases the ability of electro-Fenton systems to degrade complex organic molecules, potentially including 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea, through the generation of hydroxyl radicals (Sirés et al., 2007).

Reactions with Substituted Thioureas

Another study explores the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas to form heterocyclic compounds. This research could be relevant for understanding the chemical reactivity and potential applications of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea in synthesizing novel heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Reeve & Coley, 1979).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists indicate the potential pharmacological applications of urea derivatives. This research demonstrates how modifications in the chemical structure can significantly impact in vitro potency, suggesting a route for the development of new therapeutic agents (Fotsch et al., 2001).

Hydrogen Bonding and Structure of Substituted Ureas

Investigations into the hydrogen bonding and structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and X-ray diffraction studies provide insights into the molecular interactions and conformations of these compounds. Understanding these properties is crucial for their application in materials science and drug design (Kołodziejski et al., 1993).

Anticancer Activity of Urea Derivatives

Research on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation against human adenocarcinoma cells in vitro suggests the potential of urea derivatives as anticancer agents. These findings underscore the importance of urea derivatives in medicinal chemistry for developing new treatments for cancer (Gaudreault et al., 1988).

Propriétés

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-8-4-5-9-16(15)24-17(25)23-12-18(26,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,26H,10-12H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRBJAFUJSQFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)